molecular formula C12H6Cl4O B12731203 1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene CAS No. 61328-46-9

1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene

Cat. No.: B12731203
CAS No.: 61328-46-9
M. Wt: 308.0 g/mol
InChI Key: CAWSVYYOUZEMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene typically involves the reaction of 1,2-dichlorobenzene with 2,4-dichlorophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted phenoxybenzenes.

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichloroanilines.

Scientific Research Applications

1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.

    Biology: Studied for its effects on various biological systems, particularly its role as a potential endocrine disruptor.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to and inhibit enzymes involved in various metabolic pathways, leading to toxic effects. The compound’s chlorinated structure allows it to interact with lipid membranes, potentially causing membrane destabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

61328-46-9

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2-dichloro-4-(2,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H

InChI Key

CAWSVYYOUZEMHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.